molecular formula C20H20ClN3O2 B2872207 Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1115866-75-5

Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2872207
CAS No.: 1115866-75-5
M. Wt: 369.85
InChI Key: HYEXWSSMMLZJFS-UHFFFAOYSA-N
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Description

Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is an organic compound that belongs to the class of naphthyridine derivatives

Scientific Research Applications

Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: It is explored for its potential use in drug formulations and as a lead compound for drug development.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary when handling it. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylaniline and 7-methyl-1,8-naphthyridine-3-carboxylic acid.

    Coupling Reaction: The 3-chloro-4-methylaniline is reacted with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide.

    Esterification: The intermediate amide is then esterified with propanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-((3-chloro-4-methylphenyl)amino)-1,8-naphthyridine-3-carboxylate: Similar structure but lacks the 7-methyl group.

    Propyl 4-((3-chloro-4-methylphenyl)amino)-7-methylquinoline-3-carboxylate: Similar structure but with a quinoline core instead of a naphthyridine core.

Uniqueness

Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to the presence of both the naphthyridine core and the specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

propyl 4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-4-9-26-20(25)16-11-22-19-15(8-6-13(3)23-19)18(16)24-14-7-5-12(2)17(21)10-14/h5-8,10-11H,4,9H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEXWSSMMLZJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)C)Cl)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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